1H and 13C NMR chemical shifts of 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid
1H and 13C NMR chemical shifts of 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid. As a key analytical technique in organic chemistry, NMR spectroscopy offers invaluable insights into the molecular structure of this compound. This document synthesizes established principles of NMR spectroscopy with data from related substituted furan systems to predict and interpret the spectral features of the title molecule.
Molecular Structure and NMR-Relevant Features
2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid possesses a furan ring, a five-membered aromatic heterocycle, substituted with three distinct groups: a methyl group (-CH3), a trifluoromethyl group (-CF3), and a carboxylic acid group (-COOH). The electronic properties of these substituents significantly influence the electron density distribution within the furan ring, thereby affecting the chemical shifts of the ring's proton and carbon atoms.
The electron-donating nature of the methyl group and the strong electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups create a unique electronic environment. Understanding these substituent effects is crucial for the accurate assignment of NMR signals.
Caption: Molecular structure of 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid with atom numbering.
Predicted 1H NMR Spectrum
The 1H NMR spectrum of 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid is expected to be relatively simple, exhibiting signals for the furan ring proton, the methyl protons, and the carboxylic acid proton.
Furan Ring Proton (H4): The single proton on the furan ring, H4, is anticipated to appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift will be influenced by the neighboring substituents. The electron-withdrawing carboxylic acid group at C3 will deshield H4, shifting it downfield. Conversely, the methyl group at C2, being electron-donating, will have a slight shielding effect. The trifluoromethyl group at C5 will also exert a deshielding effect. Considering these competing influences, the chemical shift of H4 is predicted to be in the range of 6.5-7.0 ppm .
Methyl Protons (C6-H): The three protons of the methyl group at C2 are equivalent and will appear as a singlet. The chemical shift of these protons is typically in the aliphatic region but will be slightly downfield due to the attachment to the aromatic furan ring. A predicted chemical shift for the methyl protons is around 2.5 ppm .
Carboxylic Acid Proton (C7-OH): The proton of the carboxylic acid group is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet at a significantly downfield position, typically in the range of 10-13 ppm .
Predicted 13C NMR Spectrum
The 13C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the trifluoromethyl group will introduce characteristic splitting patterns due to 13C-19F coupling.[1][2]
Furan Ring Carbons (C2, C3, C4, C5): The chemical shifts of the furan ring carbons are sensitive to the electronic effects of the substituents.[3][4]
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C2: This carbon is attached to the electron-donating methyl group and is part of the furan ring's double bond. Its chemical shift is expected to be in the range of 150-155 ppm .
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C3: Bonded to the electron-withdrawing carboxylic acid group, C3 will be deshielded and is predicted to appear around 120-125 ppm .
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C4: This carbon is adjacent to two carbons bearing electron-withdrawing groups and will be influenced by both. Its chemical shift is estimated to be in the range of 115-120 ppm .
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C5: Directly attached to the strongly electron-withdrawing trifluoromethyl group, C5 will be significantly deshielded and is expected to show a quartet due to one-bond coupling with the three fluorine atoms (1JCF). The chemical shift is predicted to be in the region of 140-145 ppm .
Substituent Carbons (C6, C7, C8):
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Methyl Carbon (C6): The carbon of the methyl group will appear in the aliphatic region, with a predicted chemical shift of approximately 14-18 ppm .
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Carboxylic Acid Carbon (C7): The carbonyl carbon of the carboxylic acid group will be found significantly downfield, typically in the range of 165-170 ppm .
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Trifluoromethyl Carbon (C8): The carbon of the trifluoromethyl group will exhibit a characteristic quartet in the 13C NMR spectrum due to the one-bond coupling with the three fluorine atoms (1JCF), which is typically large (around 270-290 Hz).[2] Its chemical shift is expected in the aromatic region, around 120-125 ppm .[2]
Summary of Predicted NMR Data
| Assignment | 1H Chemical Shift (ppm) | 1H Multiplicity | 13C Chemical Shift (ppm) | 13C Multiplicity (due to F) |
| H4 | 6.5 - 7.0 | s | 115 - 120 | d |
| CH3 (H) | ~2.5 | s | 14 - 18 | q |
| COOH (H) | 10 - 13 | br s | 165 - 170 | s |
| C2 | - | - | 150 - 155 | q |
| C3 | - | - | 120 - 125 | d |
| C5 | - | - | 140 - 145 | q |
| CF3 (C) | - | - | 120 - 125 | q |
s = singlet, d = doublet, q = quartet, br s = broad singlet
Experimental Protocol for NMR Data Acquisition
To obtain high-quality 1H and 13C NMR spectra of 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid, the following experimental procedure is recommended.
Caption: Experimental workflow for NMR data acquisition.
Step-by-Step Methodology:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of high-purity 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid.
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Transfer the sample into a clean, dry 5 mm NMR tube.
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Solvent Selection:
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Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are common choices. DMSO-d6 is often preferred for carboxylic acids as it can help in observing the acidic proton.
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Add approximately 0.5-0.7 mL of the chosen deuterated solvent to the NMR tube.
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Gently agitate the tube to ensure complete dissolution of the sample.
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1H NMR Acquisition:
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Insert the sample into the NMR spectrometer.
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Tune and shim the instrument to achieve optimal magnetic field homogeneity.
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Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
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Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
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Employ a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad carboxylic acid proton.
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13C NMR Acquisition:
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Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
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Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
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A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of 13C and the signal splitting by fluorine.
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A longer relaxation delay may be required for quaternary carbons.
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Data Processing:
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Apply Fourier transformation to the acquired free induction decays (FIDs).
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Phase the spectra correctly.
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Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
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Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
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Analyze the multiplicities and coupling constants in both 1H and 13C spectra to confirm the assignments.
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Conclusion
The predicted 1H and 13C NMR chemical shifts and coupling patterns provide a valuable reference for the structural elucidation and purity assessment of 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid. The strong electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups, in conjunction with the electron-donating methyl group, results in a distinct set of spectral features that can be rationalized based on fundamental NMR principles. The provided experimental protocol outlines the necessary steps for obtaining high-quality NMR data for this compound, which is essential for researchers in synthetic chemistry and drug development.
References
- An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Journal of the Chemical Society, Perkin Transactions 2.
- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
- NMR spectroscopy. University of Regensburg.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Reich, H. J. 13C NMR Chemical Shifts.
- The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society.
- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. The Journal of Organic Chemistry.
- In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?.
Sources
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. NMR spectroscopy [ch.ic.ac.uk]


